A Technical Guide to 4-Chloro-6-hydrazinopyrimidine: Chemical Properties, Structure, and Synthetic Applications
A Technical Guide to 4-Chloro-6-hydrazinopyrimidine: Chemical Properties, Structure, and Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-6-hydrazinopyrimidine, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, and established synthetic protocols. Emphasis is placed on its reactivity, which is primarily dictated by the chloro and hydrazino functional groups, making it a versatile building block for the development of novel pharmaceutical and agrochemical compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, tabulated data for easy reference, and graphical representations of its synthesis and application workflows.
Chemical Structure and Identifiers
4-Chloro-6-hydrazinopyrimidine is an organic compound featuring a pyrimidine ring core.[1] This six-membered aromatic heterocycle contains two nitrogen atoms at positions 1 and 3. The structure is further characterized by a chlorine atom at the 4-position and a hydrazine group (-NHNH₂) at the 6-position, which are the primary sites of its chemical reactivity.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (6-chloropyrimidin-4-yl)hydrazine[2][3][4] |
| CAS Number | 5767-35-1[1][2][4][5][6] |
| Molecular Formula | C₄H₅ClN₄[1][3][4][6] |
| Molecular Weight | 144.56 g/mol [1][4][5][6] |
| SMILES | C1=C(N=CN=C1Cl)NN[3] |
| InChI | InChI=1S/C4H5ClN4/c5-3-1-4(9-6)8-2-7-3/h1-2H,6H2,(H,7,8,9)[3] |
| InChIKey | NYXYZCSAJZLFEH-UHFFFAOYSA-N[2][3] |
Physicochemical Properties
The compound typically presents as an off-white solid or crystalline powder at room temperature.[1][7] The presence of the polar hydrazine group suggests moderate solubility in polar solvents.[1] For long-term stability, it should be stored in a freezer under an inert atmosphere, protected from light and moisture.[4][5][6][7]
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Off-white solid / crystalline powder | [1][7] |
| Melting Point | 164-165 °C | [4][5][7] |
| Boiling Point | 254.8 ± 50.0 °C (Predicted) | [4][5] |
| Density | 1.63 ± 0.1 g/cm³ (Predicted) | [4][5] |
| pKa | 7.29 ± 0.70 (Predicted) | [4][5] |
| LogP | 0.4156 | [6] |
| Storage Conditions | Store at -20°C, inert atmosphere, dark, away from moisture | [4][5][6][7] |
Synthesis and Experimental Protocols
The most common and efficient synthesis of 4-Chloro-6-hydrazinopyrimidine involves the reaction of 4,6-dichloropyrimidine with hydrazine hydrate.
Synthetic Workflow
Caption: Synthesis of 4-Chloro-6-hydrazinopyrimidine.
Detailed Experimental Protocol
This protocol is a consolidated procedure based on established literature methods.[2][4]
Objective: To synthesize 4-Chloro-6-hydrazinopyrimidine from 4,6-dichloropyrimidine.
Reagents and Materials:
-
4,6-Dichloropyrimidine
-
Hydrazine hydrate (80% solution or similar)
-
Methanol or Ethanol (anhydrous)
-
Water (distilled or deionized)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL three-necked flask, dissolve 4,6-dichloropyrimidine (e.g., 15 g, 100 mmol) in ethanol or methanol (e.g., 100 mL).
-
Cool the resulting solution to 0-5 °C using an ice bath while stirring.
-
Slowly add hydrazine hydrate (e.g., 4.7 mL, 120 mmol) dropwise to the reaction mixture using a dropping funnel, ensuring the temperature remains low.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 to 1.5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with water to remove any remaining salts.
-
Purify the crude product by recrystallization from ethanol to yield the final product as a light-yellow or off-white solid.[4]
Chemical Reactivity and Applications
4-Chloro-6-hydrazinopyrimidine is a valuable synthetic intermediate due to its two reactive sites.[1]
-
Nucleophilic Aromatic Substitution: The chlorine atom at the C4 position is a good leaving group and can be readily displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups.
-
Hydrazine Group Reactions: The hydrazine moiety is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives.[1] It can also be involved in cyclization reactions to form fused heterocyclic systems.
These reactive properties make it a versatile building block for creating libraries of compounds for drug discovery.[1]
Caption: Key reaction pathways for 4-Chloro-6-hydrazinopyrimidine.
Spectral Properties (Theoretical Analysis)
While specific experimental spectra for 4-Chloro-6-hydrazinopyrimidine are best sourced from dedicated databases, a theoretical analysis based on its structure provides valuable insight.
-
¹H NMR: The spectrum would be expected to show signals for the two distinct aromatic protons on the pyrimidine ring. The protons of the hydrazine group (-NH and -NH₂) would likely appear as broad signals that are exchangeable with D₂O.
-
¹³C NMR: Four distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the four carbon atoms in the pyrimidine ring.
-
IR Spectroscopy: Key absorption bands would include N-H stretching from the hydrazine group, C=N and C=C stretching from the pyrimidine ring, and a characteristic C-Cl stretching vibration.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺). Crucially, due to the presence of one chlorine atom, it would exhibit a characteristic isotopic pattern with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak.
Biological Context and Drug Discovery
Pyrimidine and hydrazone derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumoral properties.[8][9][10][11][12] 4-Chloro-6-hydrazinopyrimidine serves as a critical scaffold for synthesizing novel derivatives for biological screening. Its dual reactivity allows for the systematic modification of its structure to explore structure-activity relationships (SAR) and optimize for desired therapeutic effects.
Caption: Role in a typical drug discovery workflow.
Safety and Handling
As with many reactive chemical intermediates, appropriate safety precautions should be taken when handling 4-Chloro-6-hydrazinopyrimidine. It may pose health risks, including potential toxicity.[1] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.
References
- 1. CAS 5767-35-1: 4-Chloro-6-hydrazinopyrimidine | CymitQuimica [cymitquimica.com]
- 2. prepchem.com [prepchem.com]
- 3. PubChemLite - 4-chloro-6-hydrazinylpyrimidine (C4H5ClN4) [pubchemlite.lcsb.uni.lu]
- 4. 4-Chloro-6-hydrazinopyrimidine CAS#: 5767-35-1 [amp.chemicalbook.com]
- 5. 4-Chloro-6-hydrazinopyrimidine CAS#: 5767-35-1 [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]



